2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide typically involves the reaction of 2-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to yield the final compound. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action for 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluorophenyl)-N-methylamine: Shares a similar fluorophenyl group but differs in its overall structure and properties.
Methyl 2-amino-2-(2-fluorophenyl)acetate: Another compound with a fluorophenyl group, used in different research applications.
Uniqueness
2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable for specific research and therapeutic applications.
Properties
Molecular Formula |
C13H19FN2O |
---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide |
InChI |
InChI=1S/C13H19FN2O/c1-3-6-12(15)13(17)16(2)9-10-7-4-5-8-11(10)14/h4-5,7-8,12H,3,6,9,15H2,1-2H3 |
InChI Key |
OCZWNGUMMBGIJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)N(C)CC1=CC=CC=C1F)N |
Origin of Product |
United States |
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